molecular formula C20H19N3O3S2 B12138576 Methyl 4-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate

Methyl 4-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B12138576
M. Wt: 413.5 g/mol
InChI Key: CQZZKQBPXRPRHA-UHFFFAOYSA-N
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Description

Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzothieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with a suitable acylating agent to introduce the acetyl group. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzothieno-pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate is unique due to its specific structural features, including the sulfanylacetyl group and the benzothieno-pyrimidine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities. This article outlines its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20H19N3O3S2
  • Molar Mass : 413.51 g/mol
  • CAS Number : Specific CAS number not provided in the sources.

Anticancer Properties

Recent studies have indicated that compounds related to methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate exhibit significant anticancer activity. The benzothieno-pyrimidine scaffold has been linked to the inhibition of various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins .
  • Case Study : A study involving human breast cancer cells showed that treatment with a related compound resulted in a 50% reduction in cell viability after 48 hours .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against several bacterial strains:

  • Mechanism of Action : The antimicrobial activity is thought to arise from the disruption of bacterial cell membranes and interference with metabolic pathways .
  • Case Study : In a controlled study, methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Pharmacokinetics

Understanding the pharmacokinetics of methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate is crucial for its therapeutic application:

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityHigh
MetabolismLiver (CYP450 enzymes)
ExcretionUrine

Safety Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile:

  • Acute Toxicity : LD50 values suggest low toxicity in animal models.
  • Chronic Toxicity : Long-term studies are needed to fully assess potential adverse effects.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C20H19N3O3S2/c1-26-20(25)12-6-8-13(9-7-12)23-16(24)10-27-18-17-14-4-2-3-5-15(14)28-19(17)22-11-21-18/h6-9,11H,2-5,10H2,1H3,(H,23,24)

InChI Key

CQZZKQBPXRPRHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

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